molecular formula C14H6Cl5N B13106915 4-(Perchlorophenyl)-1H-indole

4-(Perchlorophenyl)-1H-indole

Cat. No.: B13106915
M. Wt: 365.5 g/mol
InChI Key: OBUDMXNGMLHRSQ-UHFFFAOYSA-N
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Description

4-(Perchlorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a perchlorophenyl group attached to the indole core. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perchlorophenyl)-1H-indole typically involves the reaction of perchlorobenzene with indole under specific conditions. One common method is the Friedel-Crafts acylation reaction, where perchlorobenzene is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Perchlorophenyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the perchlorophenyl group to a less oxidized state.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the perchlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Perchlorophenyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Perchlorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorophenyl)-1H-indole: Similar structure but with fewer chlorine atoms.

    4-(Bromophenyl)-1H-indole: Contains bromine instead of chlorine.

    4-(Fluorophenyl)-1H-indole: Contains fluorine instead of chlorine.

Uniqueness

4-(Perchlorophenyl)-1H-indole is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The high degree of chlorination may enhance its stability and alter its interaction with biological targets compared to less chlorinated analogs.

Properties

Molecular Formula

C14H6Cl5N

Molecular Weight

365.5 g/mol

IUPAC Name

4-(2,3,4,5,6-pentachlorophenyl)-1H-indole

InChI

InChI=1S/C14H6Cl5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-2-1-3-8-6(7)4-5-20-8/h1-5,20H

InChI Key

OBUDMXNGMLHRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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